![molecular formula C22H15N3O2 B14177545 2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione CAS No. 918636-78-9](/img/structure/B14177545.png)
2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate benzoxazinone, which is then further reacted with methylamine to yield the final product. The reaction conditions often require refluxing the mixture in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trisubstituted Quinazoline Derivatives: These compounds share a similar quinazoline core structure and exhibit comparable pharmacological activities.
Quinazolinone Derivatives: These compounds have a similar heterocyclic structure and are known for their antimicrobial and anticancer properties.
Uniqueness
2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione stands out due to its unique combination of a quinazoline core with a phenalene-dione moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
918636-78-9 |
|---|---|
Fórmula molecular |
C22H15N3O2 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
2-[4-(methylamino)quinazolin-2-yl]phenalene-1,3-dione |
InChI |
InChI=1S/C22H15N3O2/c1-23-21-13-8-2-3-11-16(13)24-22(25-21)18-19(26)14-9-4-6-12-7-5-10-15(17(12)14)20(18)27/h2-11,18H,1H3,(H,23,24,25) |
Clave InChI |
GNUZZMPNQVIBER-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC(=NC2=CC=CC=C21)C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


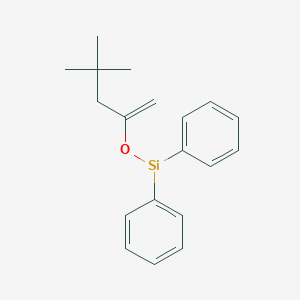
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)
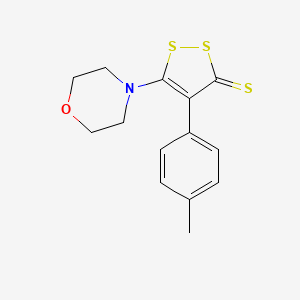
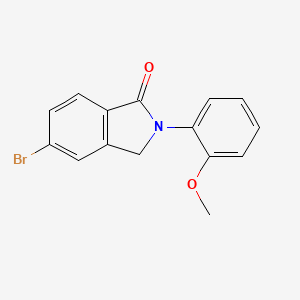
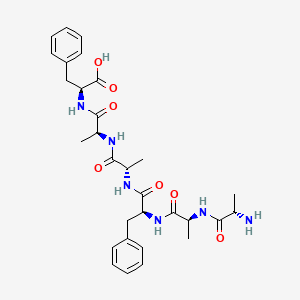
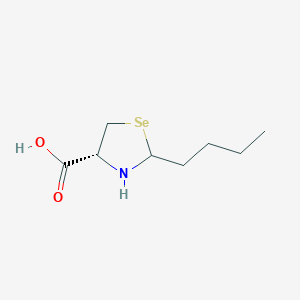
![n,6-Dimethyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14177486.png)

silane](/img/structure/B14177507.png)
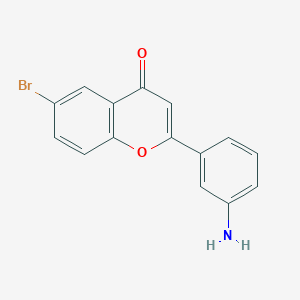
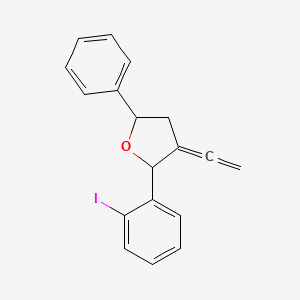
![1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole](/img/structure/B14177535.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14177543.png)
![(1R,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14177555.png)
